![molecular formula C19H20FN3O5S3 B2921109 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 923193-11-7](/img/structure/B2921109.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C19H20FN3O5S3 and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
One area of research involves the synthesis of heterocyclic compounds containing a sulfonamide moiety, which includes compounds similar to the one . These compounds have been synthesized and evaluated for their anticonvulsant activity. A study demonstrated that certain derivatives showed protection against convulsions, highlighting their potential in developing new anticonvulsant agents (Farag et al., 2012).
Environmental and Biological Detection
Research has also explored the use of sulfonamide derivatives in environmental and biological sciences, particularly in the detection of toxic substances. A novel design of a reaction-based fluorescent probe incorporating a sulfonamide group has been developed for the selective discrimination of thiophenols over aliphatic thiols. This probe has applications in sensing toxic thiophenols in water samples, demonstrating the compound's utility in environmental monitoring (Wang et al., 2012).
Photodynamic Therapy for Cancer Treatment
Another significant application is in the field of photodynamic therapy (PDT) for cancer treatment. Research has synthesized new derivatives of sulfonamide that are used in zinc phthalocyanine compounds. These compounds have shown high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT. Their potential in cancer treatment is highlighted by their good fluorescence properties and appropriate photodegradation quantum yield, essential for effective Type II mechanisms (Pişkin et al., 2020).
Anticancer and Antiviral Activities
Furthermore, mixed-ligand copper(II)-sulfonamide complexes have been synthesized and characterized. These complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. The studies reveal the compound's significant role in interacting with DNA and inducing cell death in cancer cells through apoptosis. This highlights the compound's potential as a therapeutic agent in cancer treatment (González-Álvarez et al., 2013).
Synthetic Applications in Heterocyclic Chemistry
Lastly, the synthetic utility of sulfonamides in heterocyclic chemistry is well-documented. Sulfonamide compounds have been utilized as intermediates in the synthesis of various heterocyclic compounds. These synthetic approaches have facilitated the development of novel compounds with potential biological activities, showcasing the versatility of sulfonamide derivatives in medicinal and synthetic organic chemistry (Bashandy et al., 2014).
Propiedades
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S3/c1-23(2)31(27,28)15-9-10-16-17(12-15)29-19(21-16)22-18(24)4-3-11-30(25,26)14-7-5-13(20)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASIZPDQMFZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)
![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)

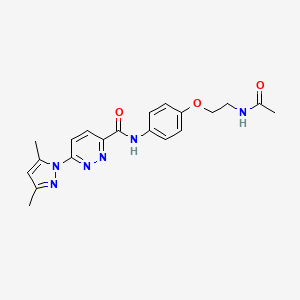
![tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2921037.png)
![9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2921038.png)
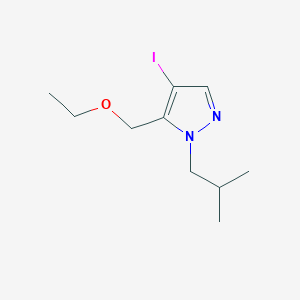
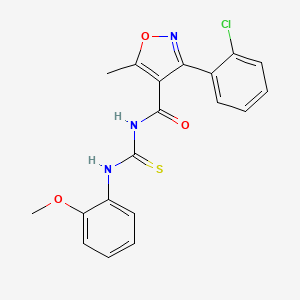

![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)
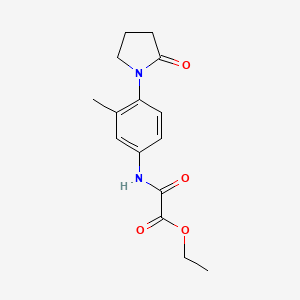
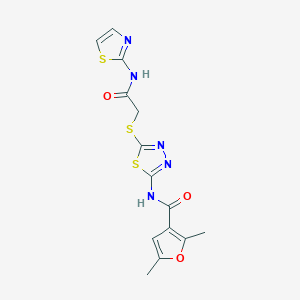
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2921047.png)